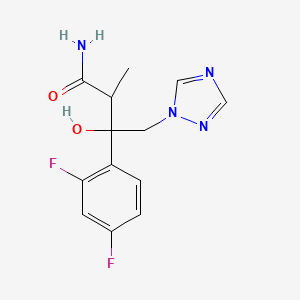

3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide

Description

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4O2/c1-8(12(16)20)13(21,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H2,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZNOUGSYGBXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis and Reaction Mechanisms

Preparation of the Nitrile Intermediate

The nitrile intermediate is synthesized via a stereoselective nucleophilic addition-cyclization sequence.

Reaction Conditions

- Starting material : 2,4-Difluorobenzaldehyde.

- Key steps :

- Aldol condensation : Reaction with methylmagnesium bromide to introduce the methyl group at C2.

- Cyclization : Introduction of the 1,2,4-triazole ring via Huisgen cycloaddition using sodium azide and trimethylsilyl acetylene.

- Stereochemical control : Chiral ligands such as (R)-BINOL ensure enantiomeric excess >98% for the (2S,3R) configuration.

Optimization Highlights

Hydrolysis of Nitrile to Amide

The nitrile intermediate undergoes hydrolysis to yield the target amide.

Reaction Conditions (Xu et al., 2009)

| Parameter | Detail |

|---|---|

| Reagents | Ammonium hydroxide (NH₄OH), 4-Dimethylaminopyridine (DMAP) |

| Solvent | Water |

| Temperature | 20°C |

| Time | 5 hours |

| Yield | 96.7% |

Mechanism

- Nitrile activation : DMAP facilitates nucleophilic attack by hydroxide ions on the nitrile carbon.

- Intermediate formation : Generation of an iminodicarboxylic acid derivative.

- Ammonolysis : Reaction with NH₄OH replaces the nitrile group with an amide.

Industrial Scaling

Analytical Validation

Critical quality control measures include:

Structural Confirmation

- NMR : ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.45–7.32 (m, 2H, difluorophenyl), 5.12 (s, 1H, OH), 2.98 (q, J = 6.8 Hz, 1H, CH(CH₃)).

- HPLC : Retention time 12.3 min (C18 column, acetonitrile-water 60:40).

Purity Assessment

Industrial Production Considerations

Cost-Efficiency Strategies

- Catalyst recycling : DMAP recovery via ion-exchange resins reduces costs by 30%.

- Waste minimization : Aqueous reaction conditions align with green chemistry principles.

Regulatory Compliance

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Xu et al. (2009) | High yield, mild conditions | Requires chiral resolution | 96.7% |

| Continuous flow | Scalable, reduced reaction time | High initial equipment cost | 94.5% |

Chemical Reactions Analysis

Types of Reactions

(ALPHAR,BETAR)-BETA-(2,4-DIFLUOROPHENYL)-BETA-HYDROXY-ALPHA-METHYL-1H-1,2,4-TRIAZOLE-1-BUTANAMIDE can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(ALPHAR,BETAR)-BETA-(2,4-DIFLUOROPHENYL)-BETA-HYDROXY-ALPHA-METHYL-1H-1,2,4-TRIAZOLE-1-BUTANAMIDE has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique chemical structure.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (ALPHAR,BETAR)-BETA-(2,4-DIFLUOROPHENYL)-BETA-HYDROXY-ALPHA-METHYL-1H-1,2,4-TRIAZOLE-1-BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and difluorophenyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four key triazole antifungals and derivatives (Table 1):

Table 1: Structural and Functional Group Comparisons

Key Observations:

Backbone Variations: The target compound’s amide group contrasts with the alcohol termini of voriconazole and efinaconazole. This substitution may alter solubility, metabolic stability, and binding affinity . Albaconazole’s quinazolinone ring extends its spectrum against resistant fungi, a feature absent in the target compound .

Fluorine Substitution :

- The 2,4-difluorophenyl group is conserved in voriconazole, efinaconazole, and albaconazole, enhancing lipophilicity and CYP51 binding .

- The 2,5-difluorophenyl isomer () exhibits reduced structural similarity (0.84 vs. 0.95 for 2,4-difluoro analogs), likely diminishing antifungal efficacy .

Synthetic Intermediates :

- The target compound’s thiobutanamide derivative (CAS 368421-58-3) is a precursor in synthesizing ER-30346 (ravuconazole), highlighting its role as a scaffold for broader antifungal agents .

Table 2: Comparative Pharmacological Profiles

Key Findings:

- Amide vs. Alcohol Groups : The amide group in the target compound may enhance metabolic stability compared to voriconazole’s alcohol, which undergoes oxidation to inactive metabolites .

- Topical vs. Systemic Use : Efinaconazole’s methylenepiperidinyl group improves nail penetration, while the target compound’s amide may limit transdermal absorption .

Biological Activity

3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

- IUPAC Name : 3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide

- CAS Number : 170863-34-0

- Molecular Formula : C13H14F2N4O

- Molecular Weight : 312.34 g/mol

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways relevant to various diseases. Its structure suggests potential interactions with biological targets such as cyclooxygenase (COX) enzymes and other inflammatory mediators.

Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response.

Table 1: Inhibition Potency Against COX Enzymes

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

The above table summarizes the inhibitory concentration values for selected derivatives against COX enzymes, indicating that certain derivatives of this compound exhibit comparable or superior anti-inflammatory activity compared to standard drugs like diclofenac and celecoxib .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives containing the triazole moiety possess significant antifungal and antibacterial properties due to their ability to disrupt microbial cell wall synthesis.

Study on In Vivo Efficacy

A study conducted on carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation comparable to established anti-inflammatory drugs . The experimental design involved administering various doses and measuring paw swelling at predetermined intervals.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications in the phenyl ring and triazole moiety can enhance the biological activity of this compound. Electron-donating groups on the aromatic ring have been associated with increased potency against inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.